Methyl 1-methylazetidine-3-carboxylate
CAS No.:
Cat. No.: VC13694779
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO2 |
|---|---|
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | methyl 1-methylazetidine-3-carboxylate |
| Standard InChI | InChI=1S/C6H11NO2/c1-7-3-5(4-7)6(8)9-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | DSCYSJZHNQSHCS-UHFFFAOYSA-N |
| SMILES | CN1CC(C1)C(=O)OC |
| Canonical SMILES | CN1CC(C1)C(=O)OC |
Introduction
Structural and Chemical Fundamentals
Molecular Architecture
Methyl 1-methylazetidine-3-carboxylate belongs to the azetidine family, characterized by a saturated four-membered ring containing three carbon atoms and one nitrogen atom. The systematic name reflects its substitution pattern: a methyl group at the nitrogen (position 1) and a methyl ester at position 3. The molecular formula is , with a molecular weight of 129.16 g/mol.
The strained azetidine ring contributes to the compound’s reactivity, enabling participation in ring-opening reactions and serving as a scaffold for functionalization. The ester group enhances solubility in organic solvents, while the methyl substitution at nitrogen influences steric and electronic properties, impacting intermolecular interactions.
Synthesis and Manufacturing
Conventional Synthesis Routes
The synthesis of methyl 1-methylazetidine-3-carboxylate typically involves multistep strategies starting from azetidine precursors or carboxylic acid derivatives. One common approach is the esterification of 1-methylazetidine-3-carboxylic acid (CAS: 875629-26-8) using methanol under acidic or enzymatic conditions . For example, hydrogenation of azetidine-3-carboxylic acid with formaldehyde and palladium on carbon yields 1-methylazetidine-3-carboxylic acid, which can subsequently undergo esterification .
Table 1: Representative Synthesis Yields and Conditions
| Starting Material | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Azetidine-3-carboxylic acid | , Pd/C, formaldehyde, MeOH | 94% | |
| 1-Methylazetidine-3-carboxylic acid | MeOH, H catalyst | 85–90% |
Advanced Methodologies
Microwave-assisted synthesis and flow chemistry have been employed to enhance reaction efficiency. These methods reduce reaction times from hours to minutes while improving selectivity, particularly in avoiding ring-opening side reactions. For instance, microwave irradiation at 150°C in dimethylformamide (DMF) with coupling agents like HATU facilitates amide bond formation without degrading the azetidine ring .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits high solubility in polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO), with moderate solubility in methanol (1910 mg/mL) . Its partition coefficient () of -0.59 suggests moderate hydrophilicity, favoring distribution in aqueous environments—a critical factor in drug design .
Table 2: Key Physicochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 129.16 g/mol | |
| (XLOGP3) | -2.71 | |
| Solubility in Water | 347 mg/mL | |
| Boiling Point | Not reported |
Stability and Degradation
The ester group confers susceptibility to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments at temperatures below -20°C. Thermal degradation studies indicate stability up to 150°C, making it suitable for high-temperature reactions in inert atmospheres.
Analytical Characterization
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy is pivotal for structural confirmation. The -NMR spectrum displays characteristic signals:
-
δ 3.72 ppm: Methoxy group of the ester.
-
δ 3.10–3.30 ppm: Methyl protons adjacent to nitrogen.
-
δ 2.50–2.80 ppm: Ring protons.
Mass spectrometry (ESI+) reveals a prominent ion at for the de-esterified fragment .
Chromatographic Methods
Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1) and UV detection at 254 nm is routinely used to monitor reaction progress and purity. High-performance liquid chromatography (HPLC) methods employing C18 columns and acetonitrile/water gradients achieve baseline separation of synthetic byproducts .
Industrial and Research Applications
Medicinal Chemistry
Methyl 1-methylazetidine-3-carboxylate is a versatile intermediate in synthesizing protease inhibitors and kinase-targeted therapies. Its incorporation into peptidomimetics enhances metabolic stability compared to linear peptides.
Material Science
The strained azetidine ring enables polymerization into high-performance thermoplastics with applications in aerospace and electronics. Ring-opening metathesis polymerization (ROMP) catalyzed by Grubbs’ catalyst yields polymers with tunable glass transition temperatures () up to 180°C.
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